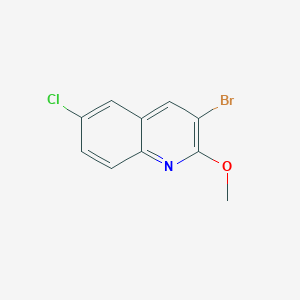![molecular formula C20H18O B11850950 1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one CAS No. 111787-59-8](/img/structure/B11850950.png)
1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone is an organic compound with the molecular formula C20H18O It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a phenyl group attached to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols
Wissenschaftliche Forschungsanwendungen
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact mechanisms and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanol: A reduced form of the compound with an alcohol group instead of an ethanone group.
2-(1-Methyl-1H-naphtho(1,2-d)thiazol-2-ylidene)-1-phenyl-ethanone: A structurally similar compound with a thiazole ring.
Uniqueness
1-(2-((3-Methylnaphthalen-2-yl)methyl)phenyl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
111787-59-8 |
|---|---|
Molekularformel |
C20H18O |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
1-[2-[(3-methylnaphthalen-2-yl)methyl]phenyl]ethanone |
InChI |
InChI=1S/C20H18O/c1-14-11-16-7-3-4-8-17(16)12-19(14)13-18-9-5-6-10-20(18)15(2)21/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
CDOSWHXAQJPZMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C=C1CC3=CC=CC=C3C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



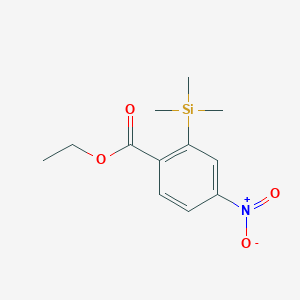
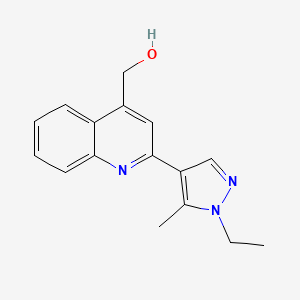
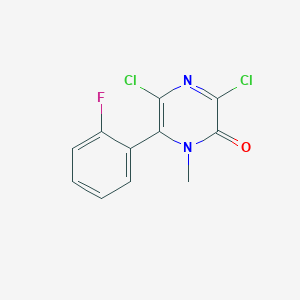
![Tert-butyl 4-amino-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11850889.png)

![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)
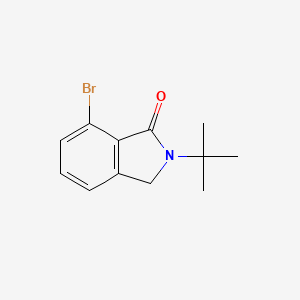

![Benzyl imidazo[1,2-a]pyridin-3-ylcarbamate](/img/structure/B11850936.png)
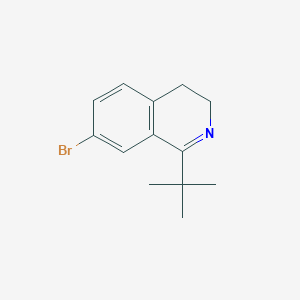
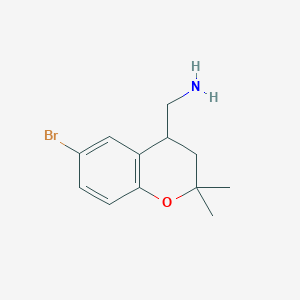
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
